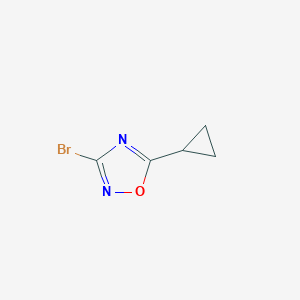

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIAZWIYKVAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282353 | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121562-08-1 | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data where available in the literature.

Synthetic Strategy

The synthesis of this compound can be strategically approached through the construction of a 3-amino-5-cyclopropyl-1,2,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 3-position. This pathway offers a reliable method for the regioselective introduction of the halogen.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is converted to its corresponding acid chloride, a more reactive intermediate for the subsequent amidation.

Reaction: Cyclopropanecarboxylic Acid + Thionyl Chloride → Cyclopropanecarbonyl Chloride

Protocol: A mixture of cyclopropanecarboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Cyclopropanecarboxylic Acid | 86.09 | 1.0 |

| Thionyl Chloride | 118.97 | 1.2 |

| Cyclopropanecarbonyl Chloride | 104.54 | - |

Table 1: Reagents for the synthesis of Cyclopropanecarbonyl Chloride.

Step 2: Synthesis of Cyclopropanecarboxamide

The acid chloride is then converted to the primary amide through reaction with ammonia.

Reaction: Cyclopropanecarbonyl Chloride + Ammonia → Cyclopropanecarboxamide

Protocol: A solution of cyclopropanecarbonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Ammonia gas is bubbled through the solution, or an aqueous solution of ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with cold water, and dried to afford cyclopropanecarboxamide. A reported yield for a similar procedure is 100%.[1]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 | - |

| Ammonia | 17.03 | Excess | - |

| Cyclopropanecarboxamide | 85.10 | - | ~100 |

Table 2: Reagents and yield for the synthesis of Cyclopropanecarboxamide.

Step 3: Synthesis of N-Carbamimidoylcyclopropanecarboxamide

This step involves the acylation of guanidine with cyclopropanecarbonyl chloride to form the precursor for the oxadiazole ring.

Reaction: Cyclopropanecarbonyl Chloride + Guanidine → N-Carbamimidoylcyclopropanecarboxamide

Protocol: To a solution of guanidine hydrochloride (4.5 eq) in an aqueous sodium hydroxide solution (2 M), a solution of cyclopropanecarbonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise at room temperature. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with aqueous NaOH and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[2]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 |

| Guanidine Hydrochloride | 95.53 | 4.5 |

| N-Carbamimidoylcyclopropanecarboxamide | 127.14 | - |

Table 3: Reagents for the synthesis of N-Carbamimidoylcyclopropanecarboxamide.

Step 4: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

The N-acylguanidine intermediate undergoes oxidative cyclization to form the 3-amino-1,2,4-oxadiazole ring.

Reaction: N-Carbamimidoylcyclopropanecarboxamide → 5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Protocol: N-Carbamimidoylcyclopropanecarboxamide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, (diacetoxyiodo)benzene (PIDA) (1.1 eq), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 5-cyclopropyl-1,2,4-oxadiazol-3-amine. A similar procedure using PIDA for the cyclization of N-acyl amidines has been reported with yields ranging from 52% to 79%.[2][3]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| N-Carbamimidoylcyclopropanecarboxamide | 127.14 | 1.0 | - |

| (Diacetoxyiodo)benzene (PIDA) | 322.10 | 1.1 | 52-79 |

| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 125.13 | - | - |

Table 4: Reagents and expected yield for the synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.

Step 5: Synthesis of this compound

The final step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Reaction: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine → this compound

Protocol: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (CuBr) (1.2 eq) in HBr at room temperature. The reaction mixture is stirred for several hours and then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[4]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 125.13 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

| Copper(I) Bromide | 143.45 | 1.2 |

| This compound | 189.01 | - |

Table 5: Reagents for the Sandmeyer reaction.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Product | Starting Material(s) | Key Reagents | Yield (%) |

| 1 | Cyclopropanecarbonyl Chloride | Cyclopropanecarboxylic Acid | Thionyl Chloride | High (typically >90) |

| 2 | Cyclopropanecarboxamide | Cyclopropanecarbonyl Chloride | Ammonia | ~100[1] |

| 3 | N-Carbamimidoylcyclopropanecarboxamide | Cyclopropanecarbonyl Chloride, Guanidine | - | Moderate to Good |

| 4 | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | N-Carbamimidoylcyclopropanecarboxamide | PIDA | 52-79[2][3] |

| 5 | This compound | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | NaNO₂, CuBr, HBr | Moderate to Good |

Table 6: Summary of quantitative data for the synthesis of this compound.

Visualized Signaling Pathways and Workflows

The logical relationship of the key synthetic transformations is illustrated in the following diagram.

Figure 2: Logical flow of the synthetic transformations.

References

- 1. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. This compound is a member of the 1,2,4-oxadiazole class of aromatic heterocyclic compounds, noted for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Chemical Properties

This compound is characterized by a five-membered oxadiazole ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position.[1] The presence of the bromine atom and the cyclopropyl group offers unique reactivity for further chemical modifications, making it a valuable intermediate in medicinal and materials chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121562-08-1 | [2][3][4] |

| Molecular Formula | C₅H₅BrN₂O | [1][3] |

| Molecular Weight | 189.012 g/mol | [1][3][4] |

| Boiling Point | 263°C at 760 mmHg | [1] |

| Density | 1.837 g/cm³ | [1] |

| Flash Point | 112.9°C | [1] |

| Refractive Index | 1.584 | [1] |

| Vapor Pressure | 0.0172 mmHg at 25°C | [1] |

| pKa (Predicted) | -4.06 ± 0.32 | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as this compound, typically involves the acylation of amidoximes followed by cyclodehydration.[5] Another common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][6]

General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles:

A prevalent method for synthesizing the 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid or its derivative.[5][6]

-

Activation of Carboxylic Acid: The carboxylic acid (in this case, likely cyclopropanecarboxylic acid or a derivative) is activated. This can be achieved using various reagents, such as coupling agents (e.g., DCC, EDC) or by converting the acid to a more reactive form like an acyl chloride or anhydride.

-

Acylation of Amidoxime: The activated carboxylic acid is then reacted with the corresponding amidoxime (in this case, a bromo-substituted amidoxime) in a suitable solvent. This reaction forms an O-acyl amidoxime intermediate.[5]

-

Cyclization: The O-acyl amidoxime intermediate is subsequently heated, often in the presence of a dehydrating agent or simply under thermal conditions, to induce cyclization and form the 1,2,4-oxadiazole ring.

Below is a generalized workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Data for this compound is available in spectral databases.[7]

-

Mass Spectrometry (GC-MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern. For this compound, the exact mass is reported as 187.958526 g/mol .[4][7] The full spectrum can be accessed through specialized databases.[4]

Applications and Role in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Industry: The structural features of this compound, including the reactive bromine atom and the stable cyclopropyl group, are exploited to design novel molecules with potential biological activities, such as antimicrobial, antiviral, or anticancer properties.[1]

-

Agrochemical Industry: It is used as a starting material for synthesizing pesticides and herbicides.[1] The unique structure can be modified to create compounds with enhanced efficacy and selectivity for agricultural applications.[1]

The logical relationship between the compound's properties and its applications is illustrated in the diagram below.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not detailed in the provided results, general handling procedures for halogenated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[8]

-

Handling: Avoid breathing mists or vapors. Use in a well-ventilated area or with a fume hood.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[3] For long-term storage, keeping it under an inert atmosphere in a freezer at -20°C is recommended.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8][9]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

References

- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]

- 2. This compound | 121562-08-1 [chemicalbook.com]

- 3. This compound - CAS:121562-08-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide on 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 121562-08-1

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its specific structural features, this molecule serves as a valuable building block in the synthesis of more complex chemical entities with potential therapeutic applications.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in publicly accessible literature, key physicochemical properties have been reported by various chemical suppliers. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 121562-08-1 | [1][2][3][4] |

| Molecular Formula | C₅H₅BrN₂O | [1][3] |

| Molecular Weight | 189.012 g/mol | [1][3] |

| Boiling Point | 263°C at 760 mmHg | [1] |

| Density | 1.837 g/cm³ | [1] |

| Flash Point | 112.9°C | [1] |

Synthesis and Chemical Reactivity

The presence of a bromine atom at the 3-position of the oxadiazole ring makes this compound a versatile intermediate for further chemical modifications. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is a key feature for the generation of diverse chemical libraries for drug discovery screening.

General Synthetic Pathway for 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the acylation of an amidoxime followed by a cyclodehydration reaction. This process is a well-established method in heterocyclic chemistry.[5][6][7]

Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry.[8][9] It is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[10] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][12]

This compound, as a synthetic intermediate, plays a crucial role in the development of novel therapeutic agents.[3] The cyclopropyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency. The combination of the reactive bromo-substituent and the beneficial cyclopropyl group makes this compound an attractive starting material for the synthesis of new drug candidates.

While specific biological targets or signaling pathways for this compound have not been identified in the public domain, its utility lies in its role as a versatile building block for creating libraries of compounds to be screened against various biological targets.

Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery program would typically follow a structured workflow, from initial synthesis to the identification of lead compounds.

Caption: A typical workflow for utilizing a building block in drug discovery.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined chemical structure, combined with the reactive nature of the carbon-bromine bond and the favorable properties of the cyclopropyl and 1,2,4-oxadiazole moieties, makes it a versatile building block for the synthesis of novel compounds with therapeutic potential. While specific biological data for this compound is limited, its utility as a scaffold for library synthesis is clear. Further research into the derivatives of this compound is likely to yield new insights and potential lead compounds for various disease targets.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 121562-08-1,this compound | lookchem [lookchem.com]

- 4. This compound (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectral Analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. Due to the limited availability of public experimental data at the time of this publication, this document outlines the expected spectral characteristics based on the analysis of similar structures and provides a detailed, generalized experimental protocol for acquiring such data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole core in various pharmacologically active molecules. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide details the anticipated ¹H and ¹³C NMR spectral data and provides a robust experimental framework for its acquisition and analysis.

Predicted NMR Spectral Data

While specific experimental data for this compound is not publicly available, theoretical predictions and analysis of analogous structures allow for an estimation of the chemical shifts. The following tables summarize the expected ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (cyclopropyl) | 2.2 - 2.5 | m | - |

| CH₂ (cyclopropyl) | 1.2 - 1.5 | m | - |

| CH₂ (cyclopropyl) | 1.0 - 1.3 | m | - |

Note: The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (C-Br) | 150 - 155 |

| C5 (C-cyclopropyl) | 175 - 180 |

| CH (cyclopropyl) | 8 - 12 |

| CH₂ (cyclopropyl) | 10 - 15 |

Note: The chemical shifts are estimated and should be confirmed by experimental data. A ¹³C NMR spectrum for this compound is noted in the SpectraBase database, but access to the full data requires a subscription.[1]

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C NMR spectra.

-

Visualizations

The following diagrams illustrate the structure of the target compound and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document outlines a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), details its predicted fragmentation patterns under electron impact ionization, and presents the expected quantitative data in a structured format.

Introduction

This compound is a substituted aromatic heterocycle.[2] The unique arrangement of its bromine, cyclopropyl, and 1,2,4-oxadiazole moieties confers specific chemical reactivity, making it a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This guide focuses on the electron impact (EI) ionization technique, which is commonly used in GC-MS for the analysis of volatile and semi-volatile organic compounds.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following section details a standard protocol for the analysis of this compound.

2.1. Sample Preparation

-

Solubilization: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2.2. Instrumentation and Operating Conditions

A standard benchtop GC-MS system is suitable for this analysis.[6][7]

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Solvent Delay | 3 minutes |

Data Presentation and Interpretation

While a publicly accessible, full mass spectrum for this compound is not available, a GC-MS spectrum of this compound is known to exist.[8] Based on established fragmentation patterns of 1,2,4-oxadiazoles, brominated compounds, and cyclopropyl moieties, a theoretical mass spectrum can be predicted.[1][9][10][11]

3.1. Predicted Mass Spectrum Data

The molecular weight of this compound is 189.01 g/mol for the 79Br isotope and 191.01 g/mol for the 81Br isotope.[2] Due to the natural isotopic abundance of bromine (79Br:81Br ≈ 1:1), all bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (79Br / 81Br) | Proposed Fragment Ion | Relative Intensity (%) |

| 188 / 190 | [M]+• | 45 |

| 109 | [M - Br]+ | 100 |

| 82 | [C3H4N2O]+• | 30 |

| 69 | [C3H5CO]+ | 60 |

| 41 | [C3H5]+ | 85 |

3.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron impact is initiated by the removal of an electron to form the molecular ion [M]+•. The primary fragmentation pathways are expected to involve the cleavage of the heterocyclic ring and the loss of the bromine and cyclopropyl substituents.

A key fragmentation process for 1,2,4-oxadiazoles is the cleavage of the N2-C3 and O1-C5 bonds of the heterocyclic ring.[9] For brominated compounds, the loss of the bromine radical is a common fragmentation route.[1] Molecules containing a cyclopropyl group can undergo loss of a hydrogen radical or undergo rearrangement to lose ethene.[10][11]

Visualizations

4.1. Experimental Workflow

GC-MS analysis workflow for this compound.

4.2. Proposed Fragmentation Pathway

Proposed fragmentation of this compound.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Cas 121562-08-1,this compound | lookchem [lookchem.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. measurlabs.com [measurlabs.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Elucidating the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Heterocyclic Compounds, Exemplified by a Bromo-Substituted Oxadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. It provides invaluable insights into intermolecular interactions, conformational preferences, and the structure-activity relationships that govern biological function. For novel chemical entities such as 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry, understanding its crystal structure is paramount for rational drug design and development.

While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide will provide a comprehensive overview of the methodologies involved in single-crystal X-ray diffraction, the gold standard for structure determination. To illustrate this process with concrete data, we will use the published crystal structure of a related bromo-substituted heterocyclic compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, as a representative example.[1] The principles and workflow described herein are directly applicable to the structural determination of this compound.

Experimental Protocols: The Journey from Powder to Precision Structure

The determination of a molecular crystal structure via single-crystal X-ray diffraction is a multi-step process that requires meticulous execution. The general workflow is outlined below.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For the example compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, colorless crystals were obtained by crystallization from an ethanol/chloroform mixture.[1] Various crystallization techniques can be employed, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Crystal Mounting and Data Collection

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. For the example compound, a Bruker APEXII CCD diffractometer was used.[1]

The crystal is cooled to a low temperature (e.g., 100-160 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are then used to calculate the electron density map of the molecule. For the example compound, an absorption correction was applied using SADABS.[1]

The initial phasing of the diffraction data allows for the generation of an initial electron density map, from which the positions of the atoms can be determined. This process is often automated using direct methods or Patterson methods implemented in software packages like SHELX.[2]

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2). For the example compound, the final R-factor was 0.031.[1]

Data Presentation: Crystallographic Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

The culmination of the crystal structure determination process is a set of precise quantitative data that describes the molecular and crystal structure. The following tables summarize the key crystallographic data for the representative compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[1]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉BrN₂O |

| Formula Weight | 359.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.558 |

| Absorption Coefficient (mm⁻¹) | 2.69 |

| F(000) | 736 |

Table 1: Crystal data and structure refinement parameters.

| Parameter | Value |

| Reflections collected | 39946 |

| Independent reflections | 4678 [R(int) = 0.033] |

| Data / restraints / parameters | 4678 / 0 / 199 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.069 |

| R indices (all data) | R1 = 0.041, wR2 = 0.073 |

| Largest diff. peak and hole (e.Å⁻³) | 0.40 and -0.50 |

Table 2: Data collection and refinement statistics.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in single-crystal X-ray crystallography.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Conclusion

The determination of the crystal structure of a molecule like this compound is a critical step in its development as a potential therapeutic agent. Although a specific structure for this compound is not yet in the public domain, the well-established techniques of single-crystal X-ray diffraction provide a clear and reliable path to obtaining this vital information. The data and protocols presented here, using a related bromo-substituted oxadiazole as an example, highlight the precision and depth of understanding that can be achieved through crystallographic studies. The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, are indispensable for the scientific community in the fields of medicinal chemistry, materials science, and beyond.

References

Technical Guide: Solubility Profile of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough review of scientific literature, chemical databases, and patent repositories reveals a notable absence of publicly available quantitative data on its solubility in common organic solvents. This document summarizes the known physicochemical properties and provides detailed experimental protocols for researchers to determine the solubility profile of this compound. Methodologies for both qualitative assessment and quantitative determination of thermodynamic solubility are presented, along with a brief overview of kinetic solubility assays relevant to early-stage drug discovery.

Introduction

This compound is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a bromine atom and a cyclopropyl group. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening. Poor solubility can present significant challenges in drug development, affecting bioavailability and the reliability of biological assay results.

This guide aims to provide a comprehensive resource for researchers working with this compound. In light of the current data gap, the focus is on empowering scientific professionals with the necessary methodologies to ascertain its solubility characteristics.

Physicochemical Properties

While experimental data on the solubility of this compound in organic solvents is not available in the public domain, predicted physicochemical properties can offer some initial insights into its behavior. These computational predictions are useful for preliminary assessment and solvent selection.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₅BrN₂O | N/A |

| Molecular Weight | 189.01 g/mol | N/A |

| Melting Point | 47.65 °C | EPI Suite |

| Boiling Point | 263.0 ± 23.0 °C | Predicted |

| Water Solubility | 13256.7 mg/L | EPA T.E.S.T. |

| logP (Octanol-Water) | 1.6 - 2.0 (approx.) | Calculated |

| pKa | -4.06 ± 0.32 | Predicted |

Note: The predicted values should be used as estimations and must be confirmed by experimental data.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound. The choice of method will depend on the required accuracy and throughput.

This method is a rapid, small-scale approach to screen a range of solvents and estimate solubility.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a variety of organic solvents at room temperature.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

-

Small vials or test tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.

-

Add 0.1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: A clear, particle-free solution is formed.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.

-

Insoluble: The solid material remains largely unchanged.

-

-

If the compound dissolves, add another 1-2 mg of the solid and repeat steps 3 and 4 to get a semi-quantitative sense of the solubility limit.

-

Record the observations for each solvent tested.

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent in the presence of excess solid.

Objective: To accurately measure the saturation solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, but the optimal time should be determined by measuring the concentration at different time points (e.g., 8, 24, 48 hours) until it remains constant.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

In a drug discovery setting, kinetic solubility is often measured in high-throughput formats. This value reflects the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. While not a true thermodynamic solubility in organic solvents, it is a critical parameter for in vitro biological assays.

Brief Methodology:

-

A concentrated stock solution of the compound is prepared in DMSO.

-

Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS) in a microtiter plate.

-

The plate is incubated for a short period (e.g., 1-2 hours).

-

The formation of a precipitate is detected by methods such as nephelometry (light scattering), UV-Vis spectroscopy after filtration, or HPLC analysis of the supernatant.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the quantitative determination of thermodynamic solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

The solubility of this compound in organic solvents is a critical, yet currently unreported, parameter. This technical guide provides researchers and drug development professionals with a clear overview of the existing knowledge gap and equips them with detailed, actionable protocols to determine this essential physicochemical property. The application of the described qualitative and quantitative methods will enable the generation of reliable solubility data, thereby facilitating the advancement of research and development involving this compound. It is strongly recommended that experimental determination be carried out to support any process development, formulation, or biological testing activities.

An In-depth Technical Guide to the Thermodynamic Properties of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the novel heterocyclic compound 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. Due to the limited availability of experimental data for this specific molecule, this document focuses on computationally predicted thermodynamic parameters and outlines detailed experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling a deeper understanding of the compound's stability, reactivity, and potential behavior in various chemical and biological systems.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, often incorporated into molecules to enhance their pharmacological profiles. The presence of a bromine atom and a cyclopropyl group further modulates the compound's lipophilicity, metabolic stability, and binding interactions. A thorough understanding of its thermodynamic properties is crucial for predicting its chemical behavior, optimizing synthesis and purification processes, and for computational modeling in drug design.

Physicochemical and Predicted Thermodynamic Properties

Table 1: Physicochemical and Predicted Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | LookChem |

| Molecular Weight | 189.01 g/mol | Sunway Pharm Ltd |

| Boiling Point | 263.0 ± 23.0 °C (Predicted) | ChemicalBook |

| Density | 1.837 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Vapor Pressure | 0.0172 mmHg at 25°C | LookChem |

| pKa | -4.06 ± 0.32 (Predicted) | ChemicalBook |

| Enthalpy of Formation (ΔH_f°) | Value not available (Computational estimation required) | |

| Standard Entropy (S°) | Value not available (Computational estimation required) | |

| Heat Capacity (C_p) | Value not available (Computational estimation required) | |

| Gibbs Free Energy of Formation (ΔG_f°) | Value not available (Computational estimation required) |

Note: The thermodynamic properties (Enthalpy of Formation, Standard Entropy, Heat Capacity, and Gibbs Free Energy of Formation) require specific computational studies for this molecule. The values are left blank to indicate the absence of readily available data and to highlight the need for the experimental or computational work outlined in this guide.

Experimental Protocols for Thermodynamic Characterization

The following section details established experimental methodologies for the determination of the core thermodynamic properties of organic compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring heat flow associated with thermal transitions in a material. It can be used to determine melting point, enthalpy of fusion, and heat capacity.

Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or hermetically sealed sample pan.

-

Reference Pan: Use an empty, hermetically sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to observe the behavior of the melt-quenched sample.

-

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Data Analysis:

-

Determine the melting point from the onset temperature of the melting endotherm.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Determine the heat capacity from the shift in the baseline of the heat flow signal.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles.

Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition to assess thermal stability.

-

Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Synthesis and Experimental Workflow

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate. A general workflow for the synthesis of this compound is proposed below.

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound. While experimental data is currently sparse, the provided computational estimates and detailed experimental protocols offer a clear path forward for researchers to fully characterize this promising compound. The outlined synthesis workflow further supports the practical application of this molecule in various research and development endeavors. A comprehensive understanding of its thermodynamic behavior will be invaluable for its future applications in drug discovery and materials science.

A Comprehensive Review of Substituted 1,2,4-Oxadiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This structural feature has led to the development of a diverse array of substituted 1,2,4-oxadiazole compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two well-established synthetic routes: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

Cyclization of O-Acylamidoximes

This is the most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. The reaction typically involves the acylation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via the Amidoxime Route

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like aqueous ethanol. The reaction mixture is typically heated at reflux for several hours. After cooling, the amidoxime product is often isolated by filtration.

-

O-Acylation: The prepared amidoxime is then acylated using an appropriate acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid with a coupling agent like EDC·HCl). The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or with gentle heating.

-

Cyclodehydration: The resulting O-acylamidoxime intermediate is cyclized to the 1,2,4-oxadiazole. This can be achieved by heating the intermediate in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of acid or base. Alternatively, one-pot procedures where the acylation and cyclization occur sequentially in the same reaction vessel are common.[3]

dot

References

Unveiling 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and agrochemical research.[1] Its unique structural features, comprising a reactive bromo-substituted 1,2,4-oxadiazole core coupled with a cyclopropyl moiety, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, background, and key chemical data of this compound, along with a generalized experimental approach to its synthesis based on established methodologies for 1,2,4-oxadiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 121562-08-1 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1][3] |

| Molecular Weight | 189.012 g/mol | [1] |

| Boiling Point | 263°C at 760 mmHg | |

| Density | 1.837 g/cm³ | |

| Refractive Index | 1.584 | |

| Flash Point | 112.9°C | |

| Storage | Inert atmosphere, Store in freezer, under -20°C |

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation of this compound. The following table summarizes available spectroscopic information.

| Technique | Data Highlights |

| Mass Spectrometry (MS) | Available, confirms molecular weight. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Available, confirms carbon skeleton.[4] |

Background and Discovery

The presence of a bromine atom at the 3-position and a cyclopropyl group at the 5-position suggests a strategic design for use in further chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropyl group is a common motif in medicinal chemistry known to enhance potency and metabolic stability.

This compound is commercially available from various chemical suppliers, indicating its utility as a research chemical and building block for the synthesis of proprietary compounds in the pharmaceutical and agrochemical industries.[1][6]

Synthetic Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the scientific literature.[5][7] A common and robust method involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. While a specific, detailed protocol for this compound is not publicly detailed, a general synthetic workflow can be proposed based on these established principles.

Generalized Synthetic Workflow

The logical workflow for the synthesis of this compound would likely start from cyclopropanecarbonitrile. This workflow is depicted in the following diagram.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Note: The following are generalized protocols based on known methods for the synthesis of 1,2,4-oxadiazoles and have not been specifically reported for this compound. Optimization would be required.

Step 1: Synthesis of Cyclopropane Carboxamidoxime

-

Reaction Setup: To a solution of cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which may be purified by recrystallization or chromatography.

Step 2 & 3: Synthesis of this compound via Acylation and Cyclodehydration

-

Acylation: The cyclopropane carboxamidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A base (e.g., pyridine or triethylamine) is added, and the mixture is cooled in an ice bath. An appropriate acylating agent, such as a bromo-containing acyl chloride or anhydride, is added dropwise. The reaction is stirred at room temperature until completion.

-

Cyclodehydration: The resulting O-acyl amidoxime intermediate can be isolated or the reaction can proceed in a one-pot manner. The cyclization is typically induced by heating the reaction mixture, often with the addition of a dehydrating agent or a base.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final this compound.

Potential Applications in Drug Discovery

As an intermediate, this compound is utilized in the synthesis of more complex molecules that may target a variety of biological pathways. The 1,2,4-oxadiazole scaffold is present in molecules investigated for a wide range of therapeutic areas.

Logical Relationship in Drug Discovery

The use of this compound as a building block in a drug discovery program follows a logical progression from initial synthesis to the generation of a library of diverse compounds for biological screening.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound stands as a key intermediate for researchers and professionals in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the versatile reactivity of its functional groups provide a solid foundation for the synthesis of novel and potentially bioactive compounds. While the specific details of its initial discovery remain elusive in public literature, its commercial availability underscores its importance as a tool for chemical innovation. The generalized synthetic protocols and logical workflows presented in this guide offer a practical framework for the utilization of this valuable chemical entity in research and development endeavors.

References

- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]

- 2. This compound | 121562-08-1 [chemicalbook.com]

- 3. This compound - CAS:121562-08-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. This compound (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Suzuki Coupling of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]

The 1,2,4-oxadiazole ring is a valuable scaffold in drug discovery, often used as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and modulate target selectivity.[4][5][6] Compounds featuring this heterocycle exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole serves as a versatile building block, combining the reactive handle for Suzuki coupling (the bromo group), the desirable heterocyclic core (1,2,4-oxadiazole), and a cyclopropyl moiety, which can impart unique conformational constraints and metabolic stability to potential drug candidates.[7]

These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions with various aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of this compound with an organoboron reagent in the presence of a base.

Caption: General scheme for the Suzuki coupling reaction.

Optimization of Reaction Parameters

The success of the Suzuki coupling with heteroaryl halides like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[8][9]

-

Palladium Catalyst and Ligand: The choice of catalyst is critical. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging couplings with electron-deficient heterocycles often benefit from more robust systems.[9][10] Palladacycle precatalysts or combinations of a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields by facilitating the oxidative addition step and preventing catalyst deactivation.[9][11]

-

Base: The base activates the boronic acid, which is a crucial step for transmetalation.[1][12] The choice of base can dramatically affect the reaction outcome.[13] Inorganic carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used. For more challenging or base-sensitive substrates, stronger bases like K₃PO₄ are often more effective.[11]

-

Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are common choices.[11] In many cases, using a mixture of an organic solvent with water can accelerate the reaction.[7]

-

Temperature: Reaction temperatures can range from room temperature to reflux. Microwave irradiation is often employed to shorten reaction times and improve yields, typically with temperatures between 100-120°C.[9][14]

Data Presentation: Illustrative Screening of Conditions

The following table summarizes hypothetical outcomes from a typical reaction optimization study for the coupling of this compound with Phenylboronic Acid.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene | 100 | 8 | 78 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 85 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 92 |

| 5 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 120 (MW) | 0.5 | 94 |

Illustrative Substrate Scope

This protocol is compatible with a wide range of electronically diverse and sterically hindered aryl and heteroaryl boronic acids.

| Entry | Boronic Acid Partner | Product | Expected Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-cyclopropyl-1,2,4-oxadiazole | 91 |

| 2 | 3-Cyanophenylboronic acid | 3-(3-Cyanophenyl)-5-cyclopropyl-1,2,4-oxadiazole | 88 |

| 3 | 2-Methylphenylboronic acid | 3-(o-Tolyl)-5-cyclopropyl-1,2,4-oxadiazole | 75 |

| 4 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole | 82 |

| 5 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-5-cyclopropyl-1,2,4-oxadiazole | 89 |

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously for the required time (e.g., 6-12 hours), monitoring the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Procedure using Microwave Irradiation

-

Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[9]

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) followed by the degassed solvent (e.g., 1,4-dioxane, 5 mL).[9]

-

Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120°C) with stirring for the designated time (e.g., 20-30 minutes).[9]

-

Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki coupling synthesis.

Caption: Logical relationship of key optimization parameters.

Troubleshooting

Common issues encountered during Suzuki couplings with bromo-heterocycles and potential solutions are outlined below.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst or inappropriate ligand.[9]- Insufficiently strong or poorly soluble base.[11]- Low reaction temperature. | - Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, XPhos/SPhos).[9]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[11]- Increase temperature or use microwave heating.[14] |

| Dehalogenation | - Reaction conditions are too harsh (high temp/long time).- Presence of a hydrogen source (e.g., protic solvent).- Inappropriate catalyst system.[9] | - Lower the reaction temperature and/or shorten the reaction time.[9]- Ensure solvents are anhydrous and aprotic.- Screen alternative catalysts less prone to dehalogenation.[9] |

| Homocoupling of Boronic Acid | - Use of a Pd(II) precatalyst which can promote homocoupling during reduction to Pd(0).- Oxygen present in the reaction mixture. | - Use a Pd(0) source like Pd(PPh₃)₄.[9]- Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Protodeboronation | - Instability of the boronic acid, especially heteroaryl boronic acids.- Presence of excess water or acid. | - Use the boronic acid ester (e.g., pinacol ester) instead of the acid.- Use anhydrous conditions and ensure the base is anhydrous.[15] |

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 9. benchchem.com [benchchem.com]

- 10. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Versatile Building Block in Medicinal Chemistry

Introduction

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that holds significant potential as a versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromine atom, a stable oxadiazole core, and a lipophilic cyclopropyl group, make it an attractive starting material for the synthesis of novel drug candidates. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and pharmacokinetic properties of drug molecules. The presence of a bromine atom at the 3-position provides a convenient handle for introducing a wide range of molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.[1][2]

While specific applications and detailed experimental protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the well-established reactivity of similar bromo-substituted heterocycles in medicinal chemistry. This document aims to provide a prospective overview of its potential applications and generalized protocols based on analogous chemical transformations.

Application Notes

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the generation of diverse libraries of compounds for biological screening. The key to its utility is the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position of the oxadiazole ring, enabling the exploration of the chemical space around this core structure to identify potent and selective modulators of biological targets.

Potential Therapeutic Areas:

Derivatives of 1,2,4-oxadiazoles have been explored for a wide range of therapeutic applications.[3][4] By analogy, compounds synthesized from this compound could be investigated for activities in areas such as:

-

Oncology: Many oxadiazole-containing compounds have demonstrated anticancer properties.[5]

-